Cicloprofen, (R)-
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Overview
Description
Cicloprofen, ®- is a fluorene derivative that has been patented by the American pharmaceutical company E. R. Squibb as an anti-inflammatory agent . It is a potent inhibitor of cyclooxygenase, an enzyme responsible for the formation of prostanoids, including thromboxane and prostaglandins, which are mediators of inflammation and pain .
Preparation Methods
Synthetic Routes and Reaction Conditions
Cicloprofen, ®- can be synthesized through the hydroxylation of fluorene rings followed by conjugation with glucuronic acid or sulfate . The synthetic route involves the use of various reagents and catalysts to achieve the desired stereospecific inversion of the compound .
Industrial Production Methods
The industrial production of Cicloprofen, ®- typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as purification and crystallization to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
Cicloprofen, ®- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can occur at specific sites on the fluorene ring.
Common Reagents and Conditions
Common reagents used in the reactions of Cicloprofen, ®- include oxidizing agents, reducing agents, and various catalysts. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from the reactions of Cicloprofen, ®- include hydroxylated derivatives and conjugates with glucuronic acid or sulfate .
Scientific Research Applications
Cicloprofen, ®- has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in studies of cyclooxygenase inhibition and stereospecific reactions.
Biology: Investigated for its effects on cellular processes and enzyme activity.
Medicine: Explored for its potential therapeutic applications as an anti-inflammatory agent.
Industry: Utilized in the development of new pharmaceuticals and chemical processes.
Mechanism of Action
Cicloprofen, ®- exerts its effects by inhibiting the activity of cyclooxygenase enzymes, which are involved in the biosynthesis of prostanoids . This inhibition reduces the production of inflammatory mediators, thereby alleviating pain and inflammation . The compound targets specific molecular pathways, including the arachidonic acid pathway, to achieve its anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
Cicloprofen, ®- is similar to other non-steroidal anti-inflammatory drugs (NSAIDs) such as:
- Naproxen
- Ibuprofen
- Ketoprofen
- Flurbiprofen
- Suprofen
- Indoprofen
- Carprofen
Uniqueness
What sets Cicloprofen, ®- apart from other similar compounds is its specific stereochemistry and its potent inhibition of cyclooxygenase . This unique combination of properties makes it a valuable compound for research and therapeutic applications .
Properties
CAS No. |
54815-81-5 |
---|---|
Molecular Formula |
C16H14O2 |
Molecular Weight |
238.28 g/mol |
IUPAC Name |
(2R)-2-(9H-fluoren-2-yl)propanoic acid |
InChI |
InChI=1S/C16H14O2/c1-10(16(17)18)11-6-7-15-13(8-11)9-12-4-2-3-5-14(12)15/h2-8,10H,9H2,1H3,(H,17,18)/t10-/m1/s1 |
InChI Key |
LRXFKKPEBXIPMW-SNVBAGLBSA-N |
Isomeric SMILES |
C[C@H](C1=CC2=C(C=C1)C3=CC=CC=C3C2)C(=O)O |
Canonical SMILES |
CC(C1=CC2=C(C=C1)C3=CC=CC=C3C2)C(=O)O |
Origin of Product |
United States |
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